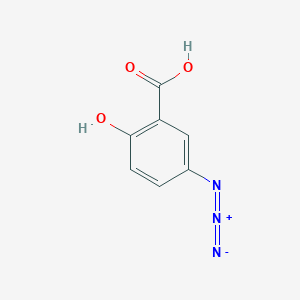

3-Allyl-4-(allyloxy)benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

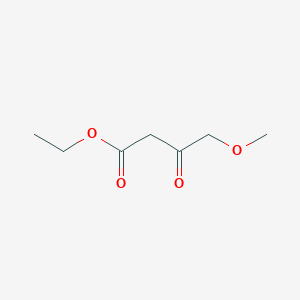

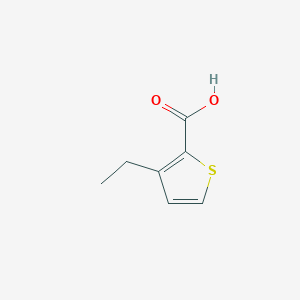

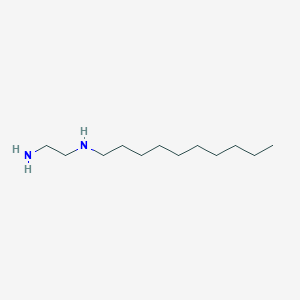

3-Allyl-4-(allyloxy)benzaldehyde is a compound that is not directly mentioned in the provided papers, but its structure can be inferred to be closely related to the compounds studied within these papers. It contains an allyl group attached to the benzene ring, as well as an ether linkage with another allyl group. This compound is likely to be of interest due to its potential reactivity and applications in organic synthesis, as suggested by the studies on similar molecules.

Synthesis Analysis

The synthesis of compounds related to 3-Allyl-4-(allyloxy)benzaldehyde can be inferred from the regioselective protection strategies of dihydroxy-benzaldehydes, as described in the first paper. Protecting groups such as benzyl and vinyl are used to achieve selective protection of hydroxyl groups, which could be a step in the synthesis of the compound . Additionally, the synthesis of azo-benzoic acids and their precursors, which involve benzaldehydes, provides insight into the potential synthetic routes that could be adapted for the synthesis of 3-Allyl-4-(allyloxy)benzaldehyde .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Allyl-4-(allyloxy)benzaldehyde has been characterized using various spectroscopic techniques, including NMR, UV-VIS, and IR spectroscopy . The use of density functional theory (DFT) for optimizing molecular structures and geometries is also noted, which could be applied to determine the structure of 3-Allyl-4-(allyloxy)benzaldehyde .

Chemical Reactions Analysis

The allylation of aromatic aldehydes is a key reaction that could be relevant to the compound of interest. The mechanism of allylation using allyltrichlorosilanes and the influence of electronic effects on the reaction outcome are discussed in the third paper . This information could be useful in understanding how 3-Allyl-4-(allyloxy)benzaldehyde might react under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as their electrochemical behavior and structural features, are discussed in several papers. For instance, the electrochemical behavior of metal Schiff base complexes derived from methoxy-hydroxy-benzaldehyde and allylamine is evaluated, which could provide insights into the redox properties of 3-Allyl-4-(allyloxy)benzaldehyde . The spectroscopic studies and structural analysis of a methoxy-oxybenzaldehyde derivative also contribute to the understanding of the physical properties that 3-Allyl-4-(allyloxy)benzaldehyde might exhibit .

Wissenschaftliche Forschungsanwendungen

Intramolecular Allyl Transfer Reactions

Franco et al. (1997) explored the nickel-catalyzed electrochemical cleavage of the allyl group in aryl allyl ethers, followed by intramolecular allyl transfer to the carbonyl group. This study, which included o-(allyloxy)benzaldehydes, achieved good yields of homoallylic alcohols with 2-hydroxyphenyl substituents (Franco, Olivero, & Duñach, 1997).

Radical Cascade Cyclization

Hu et al. (2018) developed a silver-catalyzed radical cascade cyclization for synthesizing a variety of 1,5-/1,3-dicarbonyl heterocycles. This process involved reacting 2-functionalized benzaldehydes, including 2-allyloxy benzaldehydes, with 1,3-dicarbonyl compounds (Hu et al., 2018).

Asymmetric Synthesis Applications

Denmark and Fu (2002) applied catalytic enantioselective allylation using a chiral bisphosphoramide for the synthesis of LY426965, a serotonin antagonist. This process involved the addition of a 3,3-disubstituted allyltrichlorosilane to benzaldehyde, providing an adduct with a stereogenic quaternary center (Denmark & Fu, 2002).

Enantioselective Synthesis of (E)-Allylic Alcohols

Wu, Wu, and Uang (2007) demonstrated the asymmetric addition of alkenylzincs to aromatic and alpha-branched aliphatic aldehydes. This method generated (E)-allylic alcohols with high enantiomeric excess, including in the case of 4-CF3-benzaldehyde (Wu, Wu, & Uang, 2007).

Barbier Allylation-Friedel-Crafts Alkylation

Zhao et al. (2007) combined Barbier allylation and Friedel-Crafts alkylation in a one-pot process using benzaldehydes, allylbromide, and phenols. This resulted in the synthesis of 4-(2-hydroxyphenyl)-4-[(un)substituted phenyl]but-1-ene compounds (Zhao, Liu, Chen, & Wang, 2007).

Allylation Mechanism Studies

Malkov et al. (2008) investigated the mechanism of asymmetric allylation of aldehydes with allyltrichlorosilanes, catalyzed by the chiral N-oxide QUINOX. This study highlighted the significant dependence on the electronics of the aldehyde (Malkov et al., 2008).

Electrochemical Cleavage and Allylation

Another study by Franco et al. (1999) examined the electrochemical, Pd-catalyzed cleavage of C–O bonds in allyl aryl ethers. This method offers an alternative for allyl ether deprotection and demonstrates allyl-Pd reactivity umpolung (Franco, Panyella, Rocamora, Gómez, Clinet, Muller, & Duñach, 1999).

Quantum Chemical Studies

Chen and Chen (2005) used a quantum chemical method to study the asymmetric allylation of benzaldehyde, predicting product configurations in agreement with experimental results (Chen & Chen, 2005).

Safety And Hazards

The safety data sheet for a similar compound, 4-Allyloxybenzaldehyde, indicates that it may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling the compound .

Eigenschaften

IUPAC Name |

4-prop-2-enoxy-3-prop-2-enylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c1-3-5-12-9-11(10-14)6-7-13(12)15-8-4-2/h3-4,6-7,9-10H,1-2,5,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUGSYFSEGOEBDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(C=CC(=C1)C=O)OCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10465065 |

Source

|

| Record name | 3-ALLYL-4-(ALLYLOXY)BENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Allyl-4-(allyloxy)benzaldehyde | |

CAS RN |

136433-45-9 |

Source

|

| Record name | 3-ALLYL-4-(ALLYLOXY)BENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.